N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine
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Overview
Description
Preparation Methods
The synthesis of N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor with an appropriate alkylamine. One common method involves the reaction of norcamphor with 3-methylbutylamine under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(3-methylbutyl)bicyclo[22
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity . This inhibition can modulate glutamate signaling in the central nervous system, which is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound also acts as an NMDA receptor antagonist and has been studied for its neuroprotective properties.
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23N/c1-9(2)5-6-13-12-8-10-3-4-11(12)7-10/h9-13H,3-8H2,1-2H3 |
InChI Key |
SOLFNSRZTNLKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CC2CCC1C2 |
Origin of Product |
United States |
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